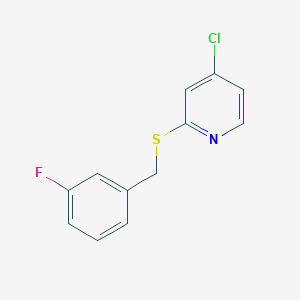

4-Chloro-2-((3-fluorobenzyl)thio)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1346707-44-5 |

|---|---|

Molecular Formula |

C12H9ClFNS |

Molecular Weight |

253.72 g/mol |

IUPAC Name |

4-chloro-2-[(3-fluorophenyl)methylsulfanyl]pyridine |

InChI |

InChI=1S/C12H9ClFNS/c13-10-4-5-15-12(7-10)16-8-9-2-1-3-11(14)6-9/h1-7H,8H2 |

InChI Key |

CWNLCXFGWRBMBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NC=CC(=C2)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 3 Fluorobenzyl Thio Pyridine

Reactivity at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack, leading to N-oxidation and quaternization reactions. These transformations can significantly alter the electronic properties and reactivity of the pyridine ring.

N-oxidation of pyridine derivatives is a common transformation, often facilitating subsequent reactions. For chloropyridines, N-oxidation can enhance the electrophilicity of the carbon atoms in the ring, making them more susceptible to nucleophilic attack. This is a crucial step in the functionalization of the pyridine core. Various oxidizing agents can be employed for the N-oxidation of pyridines, including hydrogen peroxide in the presence of a catalyst or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then be used in further synthetic manipulations.

Quaternization of the pyridine nitrogen involves the reaction with an alkylating agent, such as an alkyl halide, to form a pyridinium (B92312) salt. This process introduces a positive charge on the nitrogen atom, which significantly activates the pyridine ring towards nucleophilic substitution reactions. The quaternization of pyridines is a well-established reaction and is a key step in many synthetic pathways.

| Reaction Type | Reagents | Expected Product |

| N-Oxidation | H₂O₂/Catalyst or m-CPBA | 4-Chloro-2-((3-fluorobenzyl)thio)pyridine N-oxide |

| Quaternization | Alkyl Halide (e.g., CH₃I) | N-Alkyl-4-chloro-2-((3-fluorobenzyl)thio)pyridinium salt |

Transformations Involving the Thioether Linkage

The thioether linkage in this compound is another key reactive site, susceptible to oxidation and cleavage reactions.

The sulfur atom in the thioether group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidation reactions are typically carried out using a variety of oxidizing agents. The choice of reagent and reaction conditions can often allow for the selective formation of either the sulfoxide or the sulfone.

Common oxidizing agents for the conversion of thioethers to sulfoxides include one equivalent of an oxidant like hydrogen peroxide with a catalyst, or a peroxy acid at low temperatures. Further oxidation of the sulfoxide to the sulfone can be achieved by using an excess of the oxidizing agent or a stronger oxidant. For instance, hydrogen peroxide with catalysts such as titanium silicalite-1 (TS-1), tantalum carbide, or niobium carbide has been shown to be effective for the oxidation of thioethers, with the potential for selective formation of either the sulfoxide or the sulfone depending on the catalyst and conditions.

| Transformation | Oxidizing Agent | Product |

| Thioether to Sulfoxide | 1 eq. H₂O₂/Catalyst or m-CPBA | 4-Chloro-2-((3-fluorobenzyl)sulfinyl)pyridine |

| Thioether to Sulfone | Excess H₂O₂/Catalyst or stronger oxidant | 4-Chloro-2-((3-fluorobenzyl)sulfonyl)pyridine |

The carbon-sulfur bonds of the thioether linkage can be cleaved under specific reaction conditions, a process known as desulfurization. This reaction can be a useful synthetic tool for the removal of the sulfur-containing moiety and the formation of new carbon-carbon or carbon-hydrogen bonds.

A classic method for desulfurization is the use of Raney nickel, which can reductively cleave the C-S bonds. More recently, visible-light-mediated methods have emerged for the cleavage of C-S bonds in benzyl (B1604629) thioethers. These photoredox-catalyzed reactions offer a milder alternative to traditional methods.

Reactivity of the Halogen Substituents (Chlorine and Fluorine)

The chlorine and fluorine atoms on the aromatic rings are important handles for further functionalization through cross-coupling and nucleophilic substitution reactions.

The chlorine atom at the 4-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the 4-chloropyridine (B1293800) moiety makes it a valuable building block in the synthesis of complex molecules.

Several types of palladium-catalyzed cross-coupling reactions are applicable to 4-chloropyridines, including:

Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.

Heck Reaction: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form an internal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

The choice of palladium catalyst, ligand, and reaction conditions is crucial for the success of these transformations.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Ar-B(OH)₂ | Pd catalyst + Ligand | Biaryl |

| Heck | Alkene | Pd catalyst + Ligand | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst | Internal Alkyne |

| Buchwald-Hartwig | Amine | Pd catalyst + Ligand | Aryl Amine |

The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNA_r) reactions. This is due to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The 4-position is particularly activated compared to the 3-position.

A wide range of nucleophiles can displace the chloride, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functional groups at this position. The fluorine atom on the benzyl ring is generally much less reactive towards nucleophilic substitution under typical SNA_r conditions.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 3 Fluorobenzyl Thio Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 4-Chloro-2-((3-fluorobenzyl)thio)pyridine reveals distinct signals corresponding to each unique proton in the molecule. The spectrum is characterized by signals in the aromatic region for the pyridine (B92270) and fluorobenzyl rings, and a singlet in the aliphatic region for the methylene (B1212753) bridge protons.

The protons on the pyridine ring are expected to appear at lower field due to the electron-withdrawing nature of the nitrogen atom and the chlorine substituent. The protons on the 3-fluorobenzyl group exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The two protons of the methylene (-CH₂-) bridge, being chemically equivalent and adjacent to no other protons, typically appear as a sharp singlet.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-6 | ~8.2 | d | 1H |

| Pyridine H-5 | ~7.1 | dd | 1H |

| Pyridine H-3 | ~7.0 | d | 1H |

| Benzyl (B1604629) Ring | 7.0 - 7.4 | m | 4H |

| S-CH₂-Ar | ~4.4 | s | 2H |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet. Data are estimations based on related structures.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The spectrum for this compound will show 12 distinct signals, corresponding to the 5 carbons of the pyridine ring, the 6 carbons of the benzyl ring, and the single methylene carbon.

The carbons of the pyridine ring are observed in the range of approximately 120-160 ppm. youtube.com The carbon atom attached to the chlorine (C-4) and the carbon attached to the thioether group (C-2) are significantly influenced by these substituents. The carbons of the fluorobenzyl ring appear in the aromatic region, with the carbon directly bonded to fluorine (C-3') exhibiting a large coupling constant (¹JCF), a characteristic feature in the NMR of organofluorine compounds. youtube.comwisc.edu The methylene carbon (S-CH₂) is expected upfield, typically around 35-40 ppm.

Interactive Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~159 |

| Pyridine C-6 | ~150 |

| Pyridine C-4 | ~145 |

| Benzyl C-1' | ~139 (d) |

| Benzyl Ring | 114 - 130 |

| Pyridine C-3 | ~122 |

| Pyridine C-5 | ~121 |

| S-CH₂ | ~38 |

d = doublet (due to C-F coupling). Data are estimations based on general chemical shift ranges and related structures. wisc.edu

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the large chemical shift dispersion of the ¹⁹F nucleus. thermofisher.com For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the benzyl ring. The precise chemical shift provides insight into the electronic environment around the fluorine atom. thermofisher.com This signal may appear as a multiplet due to coupling with adjacent aromatic protons (³JHF). thermofisher.comnih.gov

While 1D NMR provides essential data, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable for confirming the complex structural assembly.

COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling networks within the pyridine and fluorobenzyl rings, confirming the relative positions of the protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the carbon signals based on the already assigned proton signals.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

HRMS is used to determine the exact molecular weight of a compound with high precision, which allows for the deduction of its elemental formula. For this compound (C₁₂H₉ClFNOS), the calculated exact mass of the molecular ion [M]⁺ is 269.0077 u.

Electrospray ionization (ESI) is a common soft ionization technique used for such analyses. rsc.org In addition to the molecular ion peak, HRMS reveals characteristic fragmentation patterns that further support the proposed structure. Key expected fragments include:

Loss of the chlorine atom.

Cleavage of the C-S bond, leading to the formation of a 3-fluorobenzyl cation ([C₇H₆F]⁺) and a 4-chloro-2-thiopyridine fragment.

Cleavage of the S-CH₂ bond to generate a 4-chloro-2-thiopyridyl fragment.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of a molecule. aps.orgresearchgate.net Each functional group has characteristic absorption or scattering frequencies, providing a molecular fingerprint. nih.govresearchgate.net

Interactive Table 3: Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch (CH₂) | 2920 - 2960 |

| Pyridine Ring Skeletal Vibrations | 1580, 1550, 1460, 1420 |

| Benzene (B151609) Ring Skeletal Vibrations | ~1600, ~1480 |

| C-F Stretch | 1150 - 1250 |

| C-Cl Stretch | 700 - 850 |

| C-S Stretch | 650 - 750 |

Data are estimations based on characteristic frequencies for these functional groups. nih.govnih.gov

Key expected bands include:

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group appear just below 3000 cm⁻¹.

Ring Vibrations: A series of sharp bands in the 1400-1600 cm⁻¹ region correspond to the C=C and C=N skeletal vibrations of the pyridine and benzene rings. aps.org

C-F and C-Cl Stretching: Strong absorptions corresponding to the C-F and C-Cl stretching vibrations are expected in the fingerprint region of the IR spectrum.

C-S Stretching: The carbon-sulfur stretch gives rise to a weaker band, typically in the 650-750 cm⁻¹ range.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

A thorough literature search did not yield any specific studies detailing the experimental Ultraviolet-Visible (UV-Vis) absorption characteristics of this compound. While the electronic spectra of various pyridine derivatives are documented, providing insights into the expected absorption bands arising from π→π* and n→π* transitions, no specific data, including absorption maxima (λmax) and molar absorptivity coefficients (ε), could be found for the title compound. lookchem.comevitachem.comeurjchem.com The electronic absorption properties of substituted pyridines are influenced by the nature and position of substituents on the pyridine ring, as well as the solvent used for analysis. lookchem.comevitachem.com However, without experimental data for this compound, a detailed characterization is not possible.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Crystal Packing Analysis

A summary of related but distinct compounds for which crystallographic data is available is presented below to highlight the types of analyses that would be possible had the data for the target compound been found.

| Compound | Crystal System | Space Group | Key Structural Features |

| (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine | monoclinic | P21/n | Two crystallographically independent molecules in the asymmetric unit. |

| (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine | orthorhombic | Fdd2 | Not explicitly detailed in the provided snippet. |

| N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives | orthorhombic | Pna21 | Nearly planar molecular structure with weak π–π interactions. researchgate.net |

| 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine | monoclinic | P21 | Antiparallel arrangement of molecular units leading to a one-dimensional framework. |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione derivatives | triclinic | P-1 | Twist angle between indole (B1671886) and triazole rings. |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- lookchem.comsigmaaldrich.comresearchgate.nettriazolo[3,4-b] lookchem.comevitachem.comresearchgate.netthiadiazole | monoclinic | P21/n | Analysis of molecular and supramolecular structure. |

Computational Chemistry and Theoretical Characterization of 4 Chloro 2 3 Fluorobenzyl Thio Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental characteristics of molecules. For 4-Chloro-2-((3-fluorobenzyl)thio)pyridine, DFT methods like B3LYP with appropriate basis sets (e.g., 6-311G+(d,p)) are instrumental in predicting its properties. ias.ac.in These calculations provide a robust framework for understanding the molecule's geometry, electronic landscape, and spectroscopic behavior. researchgate.net

Geometry Optimization and Conformational Analysis

The first step in the theoretical characterization of this compound is to determine its most stable three-dimensional structure through geometry optimization. This process computationally explores the potential energy surface of the molecule to find the lowest energy conformation.

Due to the flexible thioether linkage (-S-CH₂-), the molecule can adopt various conformations arising from the rotation around the C-S and S-CH₂ bonds. A thorough conformational analysis would identify the global minimum energy structure as well as other low-energy conformers. mdpi.com The presence of the bulky chloro and fluorobenzyl groups influences the steric environment and, consequently, the preferred spatial arrangement of the molecule. The optimized geometry would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles that define its shape.

Illustrative Optimized Geometrical Parameters: This table presents hypothetical yet realistic data based on standard bond lengths and values from computational studies on analogous molecules.

| Parameter | Bond | Predicted Value |

| Bond Length | C-Cl | 1.74 Å |

| C-S (pyridine) | 1.78 Å | |

| S-C (benzyl) | 1.82 Å | |

| C-F | 1.35 Å | |

| Bond Angle | C-S-C | 103° |

| Cl-C-N (pyridine) | 116° | |

| Dihedral Angle | C(py)-S-C(bn)-C(bn) | ~60-180° |

Electronic Structure Analysis: Molecular Orbitals (HOMO/LUMO) and Charge Distribution

Analysis of the electronic structure provides deep insights into the molecule's reactivity and chemical behavior. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and the pyridine (B92270) ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine ring, influenced by the electron-withdrawing chlorine atom, making it susceptible to nucleophilic attack. semanticscholar.org The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. semanticscholar.org

The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. In this compound, negative potential would be concentrated around the nitrogen atom of the pyridine ring and the fluorine atom, while positive regions would be found on the hydrogen atoms.

Illustrative Frontier Orbital Data: This table contains hypothetical data based on typical values for similar aromatic thioethers.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are highly effective in predicting spectroscopic data, which can be used to verify experimental findings or to assign spectral features. rsc.org

NMR Chemical Shifts: The theoretical calculation of ¹H and ¹³C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the structural elucidation of this compound. nih.govnih.gov The predicted shifts for the protons and carbons in the pyridine and fluorobenzyl rings would be influenced by the electronic environment created by the chloro, fluoro, and thioether groups.

Vibrational Frequencies: The simulation of the infrared (IR) and Raman spectra provides the vibrational frequencies corresponding to the molecule's normal modes. cdnsciencepub.com Characteristic frequencies would include C-Cl, C-F, C-S, and pyridine ring stretching and bending modes. Comparing calculated frequencies with experimental spectra helps confirm the molecular structure and assign vibrational bands. cdnsciencepub.comresearchgate.net

Illustrative Predicted Vibrational Frequencies: This table shows hypothetical, characteristic vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-Cl Stretch | 700 - 850 |

| C-F Stretch | 1000 - 1300 |

| Pyridine Ring Stretch | 1400 - 1600 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds. molfunction.com

For this compound, NBO analysis can quantify the delocalization of electron density, known as hyperconjugative interactions. researchgate.net This is measured by the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. Significant interactions would likely involve the donation of electron density from the sulfur lone pairs into the antibonding orbitals (π*) of the pyridine ring, contributing to the stability of the molecule. southampton.ac.uk It also provides insight into the hybridization of atomic orbitals and the polarity of bonds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations typically model a molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can describe its dynamic behavior in an explicit solvent environment over time. osti.govacs.org

For this compound, MD simulations would be crucial for understanding how the molecule behaves in a solution, such as water or an organic solvent. nih.gov These simulations can reveal:

Conformational Dynamics: How the molecule transitions between different conformations in solution.

Solvent Structuring: How solvent molecules (e.g., water) arrange themselves around the solute, particularly around the polar regions like the pyridine nitrogen and the fluorine atom, and the non-polar aromatic rings. mdpi.com

Hydrogen Bonding: The dynamics of hydrogen bond formation between the pyridine nitrogen or fluorine atom and protic solvent molecules.

By tracking the positions of all atoms over nanoseconds, MD provides a time-averaged picture of the molecule's structural flexibility and its interactions with the surrounding medium, which is essential for understanding its behavior in a realistic chemical or biological context.

In Silico Prediction of Reactivity and Selectivity Profiles

Computational methods can predict the likely sites of chemical reactions on the molecule. The reactivity and selectivity of this compound are governed by its electronic structure.

Electrophilic Attack: Based on the HOMO distribution and MEP analysis, the most likely sites for electrophilic attack are the sulfur atom (due to its lone pairs) and potentially the nitrogen atom of the pyridine ring, although the latter's nucleophilicity is reduced by the attached chloro-substituent. ias.ac.in

Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient, a characteristic enhanced by the chlorine atom. This makes the carbon atom attached to the chlorine susceptible to nucleophilic aromatic substitution, a common reaction for halopyridines. chemrxiv.orgnih.gov Computational modeling can calculate the activation energies for nucleophilic attack at different positions to predict regioselectivity.

Oxidation: The thioether linkage is a site prone to oxidation, which could lead to the corresponding sulfoxide (B87167) and sulfone. masterorganicchemistry.com

By combining insights from frontier molecular orbital theory, charge distribution analysis, and the calculation of reaction pathways, a comprehensive in silico profile of the molecule's chemical reactivity can be constructed, guiding synthetic efforts and applications. nih.govmalariaworld.org

QSPR and QSAR Modeling for Structural Feature Correlation

A thorough search of scientific literature and chemical databases reveals a notable absence of specific Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) modeling studies focused exclusively on this compound. While the principles of QSPR and QSAR are widely applied in computational chemistry to correlate the structural features of molecules with their physicochemical properties and biological activities, dedicated research on this particular compound is not publicly available.

QSPR and QSAR models are predictive tools that rely on statistical correlations between calculated molecular descriptors and experimentally determined properties or activities. These models are instrumental in drug discovery and materials science for designing new compounds with desired characteristics. The development of such models requires a dataset of structurally related compounds with known properties or activities.

Although studies on various other pyridine derivatives exist, the specific combination of a 4-chloro-substituted pyridine ring linked to a 3-fluorobenzyl group via a thioether bridge in this compound has not been the subject of published QSPR or QSAR investigations. Such studies on related series of compounds have been used to elucidate the impact of different substituents on activities like anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govmdpi.com For instance, QSAR studies on other heterocyclic compounds have successfully created predictive models for their biological activities. nih.govnih.gov However, without a specific dataset for this compound and its analogs, it is not possible to construct or report on QSPR/QSAR models that would elucidate the correlation of its unique structural features with any specific biological or physicochemical endpoint.

Therefore, this section cannot provide detailed research findings, data tables, or specific structural feature correlations for this compound as no such studies have been published.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 4 Chloro 2 3 Fluorobenzyl Thio Pyridine Analogues

Systematic Structural Modifications of the Pyridine (B92270) Core and their Influence on Molecular Framework

The pyridine ring is a fundamental scaffold in numerous pharmacologically active compounds. nih.govmdpi.com Its nitrogen atom and the potential for substitution at various positions make it a versatile core for chemical modification. nih.gov In analogues of 4-Chloro-2-((3-fluorobenzyl)thio)pyridine, modifications to this ring are crucial for tuning the molecule's electronic properties, solubility, and interactions with biological targets.

Systematic modifications can include:

Positional Isomerism: Moving the chloro and benzylthio substituents to different positions on the pyridine ring would significantly alter the molecule's dipole moment and steric profile. Pyridine's reactivity is highly dependent on substituent location; it is prone to nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position. nih.gov Shifting the electron-withdrawing chloro group could therefore impact the reactivity of the thioether linkage and the basicity of the pyridine nitrogen.

Substitution Patterns: The introduction of additional substituents or the replacement of the existing chloro group can dramatically influence activity. A review of pyridine derivatives showed that adding groups capable of hydrogen bonding, such as -OH or -NH2, can enhance antiproliferative activity, whereas bulky groups or other halogens might decrease it. mdpi.com For instance, in a series of 3-(2-aminoethoxy)pyridine analogues, substituting the pyridine ring at the 6'-position with a chloro group was a key modification in developing potent nicotinic receptor ligands. nih.gov

| Modification Type | Example of Change | Observed Influence on Activity/Properties | Potential Implication for Target Compound |

|---|---|---|---|

| Positional Isomerism | Moving a substituent from C-2 to C-4 | Alters reactivity towards nucleophiles; 4-chloropyridine (B1293800) is more reactive than 2-chloropyridine (B119429) in some contexts. uoanbar.edu.iq | Could modulate metabolic stability or binding orientation. |

| Substituent Variation | Replacing -Cl with -OCH3 or -NH2 | -OCH3 and -NH2 groups can enhance antiproliferative activity in some pyridine series. mdpi.com | Introduction of H-bond donors/acceptors may improve target binding. |

| Substituent Variation | Replacing -Cl with larger halogens (e.g., -Br, -I) | Can decrease activity in some series due to steric bulk. mdpi.com | May introduce unfavorable steric clashes or alter electronic properties. |

| Bioisosteric Replacement | Pyridine → Pyrimidine | Alters H-bonding pattern and base strength (pKa). | Could fine-tune solubility and target-specific interactions. |

Variations in the Thioether Linkage and their Stereoelectronic Implications

The thioether (-S-) linkage is a critical and flexible component, connecting the pyridine core to the benzyl (B1604629) moiety. Its stereoelectronic properties—a combination of steric and electronic effects—are key determinants of the molecule's conformation and reactivity. Thioethers are less basic but more nucleophilic than their ether counterparts. masterorganicchemistry.com Variations in this linkage offer a powerful tool to modulate the compound's characteristics.

Key modifications include:

Oxidation State: The sulfur atom can be oxidized to form a sulfoxide (B87167) (-SO-) or a sulfone (-SO2-). This transformation has significant stereoelectronic consequences.

Sulfoxide: Introduces a chiral center at the sulfur atom and a polar, hydrogen bond-accepting group. This increases polarity, which can alter solubility and cell permeability. The oxidation of thioethers to sulfoxides is a common metabolic pathway, often catalyzed by cytochrome P450 (P450) and flavin-containing monooxygenase (FMO) enzymes. nih.govorganic-chemistry.org

Sulfone: Further oxidation to a sulfone creates a group that is a strong hydrogen bond acceptor but is achiral. The sulfone group is significantly more polar and sterically larger than the original thioether. mdpi.com

Bioisosteric Replacement: The sulfur atom can be replaced with other atoms or groups to probe the importance of the linkage.

Ether (-O-): Replacing sulfur with oxygen creates an ether linkage. This results in a more polar and less flexible bond angle compared to the thioether. Ethers are generally more metabolically stable than thioethers with respect to oxidation at the linkage point.

Methylene (B1212753) (-CH2-): A carbon linkage removes the heteroatom, significantly decreasing polarity and eliminating the potential for oxidation at this position.

Amine (-NH-): An amine linkage introduces a hydrogen bond donor and a basic center, drastically changing the physicochemical properties of the molecule.

These modifications directly impact the molecule's shape, flexibility, and ability to interact with biological targets. For example, in cyclic peptide inhibitors, replacing a disulfide bond with a more stable thioether linkage was shown to maintain potent biological activity while increasing stability against reduction. nih.gov The change from a non-polar thioether to a polar sulfoxide or sulfone can fundamentally alter how the molecule sits (B43327) in a binding pocket, potentially forming new hydrogen bonds or introducing steric clashes.

| Linkage | Key Properties | Stereoelectronic Implications |

|---|---|---|

| Thioether (-S-) | Non-polar, flexible, prone to oxidation. masterorganicchemistry.com | Acts as a flexible, lipophilic spacer. Can be a metabolic hotspot. nih.gov |

| Sulfoxide (-SO-) | Polar, chiral, H-bond acceptor. | Increases polarity, introduces stereochemistry, can form H-bonds. nih.gov |

| Sulfone (-SO2-) | Very polar, achiral, strong H-bond acceptor. | Significantly increases polarity, alters geometry and steric profile. mdpi.com |

| Ether (-O-) | Polar, H-bond acceptor, less flexible than thioether. | Increases polarity compared to thioether, removes oxidation liability at the linkage. |

Exploration of Halogen Substituent Effects on Reactivity and Molecular Recognition

Halogen atoms, like the chlorine on the pyridine ring and the fluorine on the benzyl group, are not mere placeholders. They exert powerful electronic and steric effects that influence a molecule's reactivity and its ability to be recognized by biological targets. nih.gov

Fluorine on the Benzyl Moiety: Fluorine is the most electronegative element, yet it is small in size, similar to a hydrogen atom. benthamscience.com Its effects are multifaceted:

Inductive Effect: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups and modulate the electronic properties of the aromatic ring. nih.gov

Metabolic Blocking: Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation (like a para-position on a phenyl ring) is a classic strategy to increase a drug's half-life. tandfonline.comnih.gov

Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule due to electrostatic interactions. nih.gov

Binding Interactions: Fluorine can enhance binding affinity by participating in favorable interactions with protein backbones (e.g., C-F···H-N) or by displacing water molecules from hydrophobic pockets. benthamscience.comtandfonline.com

The interplay between the two different halogens in this compound is complex. The study of analogues where these halogens are moved, replaced (e.g., with Br or I), or removed provides invaluable SAR data. For instance, studies on halogen bonding show a clear trend in strength (I > Br > Cl > F), which can be exploited to enhance binding affinity in a targeted manner. nih.govcapes.gov.br

| Halogen | Electronegativity (Pauling) | Van der Waals Radius (Å) | Key Roles in Molecular Recognition |

|---|---|---|---|

| Fluorine (F) | 3.98 | 1.47 | Metabolic blocker, conformation control, H-bond acceptor, enhances lipophilicity. benthamscience.comtandfonline.com |

| Chlorine (Cl) | 3.16 | 1.75 | Inductive electron withdrawal, weak halogen bonding, lipophilic. nih.gov |

| Bromine (Br) | 2.96 | 1.85 | Moderate halogen bond donor, increased size and polarizability. |

| Iodine (I) | 2.66 | 1.98 | Strong halogen bond donor, highly polarizable, significant steric bulk. nih.gov |

Impact of Fluorination Position and Pattern on the Benzyl Moiety

The placement of the fluorine atom on the benzyl ring is a critical design element. The meta-position (position 3) in the parent compound is just one of several possibilities, each with distinct consequences for the molecule's properties.

Ortho (2-position) vs. Meta (3-position) vs. Para (4-position) Fluorination:

Electronic Effects: The inductive electron-withdrawing effect of fluorine is distance-dependent. Its influence on the electronics of the benzyl ring and, by extension, the thioether linkage, will vary with its position.

Conformational Restriction: An ortho-fluoro substituent can induce a specific rotational preference (conformation) of the benzyl ring relative to the thioether bond due to steric or electrostatic repulsion. This can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity. nih.gov

Metabolic Stability: The para-position of a benzyl group is often susceptible to hydroxylation by P450 enzymes. Placing a fluorine atom at this position can block this metabolic pathway, thereby increasing the compound's in vivo half-life. nih.gov The meta-position, as in the title compound, may also influence metabolism, though typically less dramatically than para-blocking.

Polyfluorination: Introducing additional fluorine atoms (e.g., creating difluoro or trifluoro-benzyl analogues) can further amplify these effects. Polyfluorination generally increases lipophilicity and can create unique electronic surfaces that lead to enhanced protein-ligand interactions. tandfonline.com However, it can also lead to unforeseen changes in physical properties or introduce new, off-target activities.

The strategic placement of fluorine is a powerful tool. For example, in the development of the HIV drug Doravirine, a trifluorinated compound showed an improved half-life and plasma stability compared to its chlorine-containing analog. nih.gov

| Fluorination Pattern | Potential Impact | Example from Analogous Systems |

|---|---|---|

| ortho-Fluoro | Can induce conformational bias through steric/electrostatic effects. | Can enforce a biologically active conformation, improving potency. nih.gov |

| meta-Fluoro | Moderate electronic perturbation; may subtly influence conformation and metabolism. | A common substitution that balances electronic effects without major steric hindrance. |

| para-Fluoro | Often blocks a primary site of metabolic oxidation (hydroxylation). | Can significantly increase in vivo half-life of a drug. nih.gov |

| Di- or Tri-fluoro | Increases lipophilicity; can create unique binding interactions. | Can enhance cell penetration and binding affinity. tandfonline.com |

Computational Approaches in SAR Elucidation and Predictive Modeling

In conjunction with chemical synthesis and biological testing, computational methods provide invaluable tools for understanding SAR and guiding the rational design of new analogues. These in silico techniques can predict molecular properties, visualize interactions, and prioritize which compounds to synthesize, saving time and resources.

Molecular Docking: This technique predicts the preferred binding orientation of a ligand within the active site of a target protein. nih.gov For analogues of this compound, docking studies could reveal how modifications to the pyridine core, thioether linkage, or substitution patterns affect the binding mode. nih.govmdpi.com For example, docking could show whether a sulfoxide derivative forms a new hydrogen bond that the parent thioether cannot, or if a larger bromine substituent creates a steric clash with an amino acid residue. The output, often a "docking score," provides a qualitative estimate of binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR is a statistical method that correlates variations in the physicochemical properties of a series of compounds with their biological activities. nih.gov A QSAR model for this series of analogues might use descriptors such as:

Electronic Descriptors: Hammett constants, partial atomic charges.

Steric Descriptors: Molar refractivity, van der Waals volume.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Molecular connectivity indices. A validated QSAR model can be used to predict the activity of unsynthesized compounds, helping to focus synthetic efforts on the most promising candidates. nih.gov

Density Functional Theory (DFT) Calculations: DFT and other quantum mechanical methods can be used to calculate fundamental properties of the molecules themselves, such as electrostatic potential maps, frontier molecular orbital energies (HOMO/LUMO), and bond dissociation energies. researchgate.net This information helps explain the reactivity and intrinsic electronic properties of each analogue, providing a deeper understanding of the trends observed in the SAR.

These computational approaches, when used iteratively with experimental work, create a powerful cycle of design, prediction, synthesis, and testing that accelerates the discovery of optimized molecules.

| Computational Method | Purpose | Information Gained for Analogues |

|---|---|---|

| Molecular Docking | Predict ligand-protein binding mode and affinity. nih.gov | Visualization of key interactions (H-bonds, halogen bonds), prediction of favorable/unfavorable substitutions. mdpi.com |

| QSAR | Correlate chemical structure with biological activity. nih.gov | Predictive model for activity of new analogues; identifies key physicochemical properties for activity. |

| DFT Calculations | Calculate intrinsic electronic and structural properties. researchgate.net | Electrostatic potential maps, orbital energies, conformational energy profiles. |

Emerging Research Avenues and Prospects for 4 Chloro 2 3 Fluorobenzyl Thio Pyridine in Chemical Sciences

Development of Sustainable Synthetic Methodologies for Fluorinated Pyridines

The synthesis of fluorinated pyridine (B92270) derivatives is a major focus in modern chemistry due to their prevalence in agrochemicals and pharmaceuticals. nih.govuni-muenster.de Traditional synthetic routes often involve harsh conditions or multi-step processes, prompting a shift towards more sustainable and efficient "green" methodologies. nih.gov For a molecule like 4-Chloro-2-((3-fluorobenzyl)thio)pyridine, sustainable synthesis would likely involve a convergent approach, focusing on the eco-friendly preparation of key intermediates and the final coupling step.

Recent advancements in green chemistry offer several promising strategies applicable to the synthesis of fluorinated pyridines:

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can significantly reduce reaction times from hours to minutes, increase product yields, and often allows for the use of less hazardous solvents like ethanol. nih.govacs.orgresearchgate.net

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, minimizing waste and simplifying purification. nih.govacs.org Environmentally benign procedures for creating novel pyridine derivatives have been developed using this approach. acs.org

Eco-Friendly Catalysts: The use of reusable and non-toxic catalysts is a central tenet of green chemistry. For instance, activated fly ash has been successfully employed as an efficient and reusable catalyst for synthesizing pyridine derivatives. bhu.ac.in

Direct C-H Functionalization: Modern catalytic methods, such as Rh(III)-catalyzed C-H activation, provide a direct route to functionalized pyridines, avoiding the need for pre-functionalized starting materials. nih.govnih.gov Similarly, site-selective C-H fluorination using reagents like AgF₂ offers a direct path to fluorinated pyridines under mild conditions. orgsyn.orgresearchgate.net This method is tolerant of various functional groups and often proceeds at ambient temperature. researchgate.net

A hypothetical sustainable synthesis of this compound could involve the palladium-catalyzed hydrogenation of a more readily available chloro-fluoropyridine precursor, a method known for its robustness and simplicity. acs.orgnih.gov

Table 1: Comparison of Sustainable Synthetic Methods for Fluorinated Pyridines

| Methodology | Key Advantages | Potential Application for Target Compound | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, cleaner reactions. | Accelerating the thioether linkage formation between a 4-chloro-2-thiopyridine intermediate and 3-fluorobenzyl halide. | nih.govacs.org |

| One-Pot Reactions | High atom economy, reduced waste, operational simplicity. | Constructing the core 4-chloropyridine (B1293800) ring from acyclic precursors in a single step. | acs.org |

| Direct C-H Fluorination (e.g., with AgF₂) | High site-selectivity, mild conditions, late-stage functionalization. | Directly fluorinating a related pyridine thioether, though selectivity could be a challenge. | orgsyn.orgresearchgate.net |

| Heterogeneous Catalysis (e.g., Pd/C) | Catalyst reusability, simple product isolation, robust conditions. | Selective hydrogenation of a pyridine precursor to a piperidine (B6355638) if saturation is desired. | acs.orgnih.gov |

Integration into Advanced Materials and Polymer Science

The unique combination of functional groups in this compound makes it an attractive building block for advanced materials and polymers. The pyridine ring, thioether linkage, and halogen substituents can each impart specific properties to a polymer backbone or side chain.

Thioether-Containing Polymers: Thioether groups are valuable in polymer science. rsc.org They can be incorporated into polymer backbones or as pendant groups, influencing properties like refractive index and providing sites for post-polymerization modification. warwick.ac.ukacs.org Polymers functionalized with thioether groups have been developed for applications such as the efficient removal of heavy metal ions like Hg²⁺ from aqueous solutions, driven by the strong coordination between sulfur and the metal. researchgate.net

Redox-Responsive Materials: The thioether linkage, while generally stable, can be designed to be part of a redox-active system. For example, pyridyl disulfide groups are used to create redox-responsive polymers that can cleave in the presence of reducing agents like glutathione, making them useful for drug delivery applications. rsc.org The thioether in the target compound could be a precursor to such a disulfide or participate in other redox-based material responses.

Functional Monomers: By incorporating a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety), this compound could serve as a functional monomer. Polymerization would yield materials with pendant groups that offer multiple points for coordination (pyridine nitrogen, thioether sulfur) and further reaction (chloro group), allowing for the creation of cross-linked networks or materials with tunable properties. warwick.ac.uk

Table 2: Potential Roles of this compound in Polymer Science

| Structural Motif | Potential Function in Polymers | Example Application | Reference |

|---|---|---|---|

| Pyridine Nitrogen | Metal coordination, hydrogen bond acceptor, pH-responsive unit. | Self-healing materials, sensors, smart hydrogels. | rsc.org |

| Thioether Sulfur | Metal chelation, redox activity, nucleophilic site. | Heavy metal adsorbents, responsive materials, polymer-drug conjugates. | rsc.orgresearchgate.net |

| Fluoro Group | Modulation of electronic properties, hydrophobicity, and polarity. | High-performance polymers with enhanced thermal stability and chemical resistance. | nih.gov |

| Chloro Group | Site for post-polymerization modification via nucleophilic substitution. | Cross-linking polymers, grafting side chains, attaching functional molecules. | acs.org |

Exploration as Molecular Probes in Chemical Biology Studies

Molecular probes are essential tools for visualizing and understanding complex biological processes. The structural features of this compound, particularly the fluorine atom, make it a promising candidate for development as a specialized molecular probe.

The primary advantage lies in the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique in chemical biology for several reasons:

No Background Signal: Fluorine is virtually absent in biological systems, so ¹⁹F NMR spectra are free from background signals, allowing for the clear detection of the fluorinated probe. researchgate.net

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR detection.

Sensitivity to Environment: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local chemical environment. This means that when a probe binds to a biological target like a protein, its ¹⁹F NMR signal can change significantly, providing information on binding events, conformational changes, and interactions. researchgate.netmdpi.com

Fluorinated pyrimidines have already been successfully used as ¹⁹F NMR probes to study the structure and dynamics of RNA. mdpi.com The 3-fluorobenzyl group in this compound provides a built-in ¹⁹F label. The rest of the molecule can be tailored to target specific biological systems. For instance, the pyridine-thioether portion could act as a chelating agent for metalloenzymes or bind in a specific protein pocket. Upon binding, the change in the local environment of the fluorine atom would be readily detectable by ¹⁹F NMR, making it a powerful tool for fragment-based drug discovery and for studying protein-ligand interactions. mdpi.com Furthermore, some pyridine derivatives have shown potential in bio-imaging applications, suggesting another avenue for probe development. rsc.org

Table 3: Suitability of this compound for Chemical Biology Probes

| Feature | Advantage as a Molecular Probe | Relevant Technique | Reference |

|---|---|---|---|

| Fluorine Atom | Environmentally sensitive reporter group with no biological background. | ¹⁹F NMR Spectroscopy | researchgate.netmdpi.com |

| Pyridine-Thioether Scaffold | Potential to bind to specific biological targets (e.g., enzyme active sites). Can be modified to improve specificity. | Binding Assays, Structural Biology (X-ray, NMR) | nih.gov |

| Overall Structure | Can be synthetically modified to incorporate linkers or other functional groups for targeted delivery or fluorescence quenching/activation. | Fluorescence Microscopy, Two-Photon Microscopy | rsc.org |

Catalytic Applications in Organic Transformations

The pyridine-thioether scaffold is a well-established "pincer" ligand type in organometallic chemistry and catalysis. The combination of a soft sulfur donor and a borderline nitrogen donor allows these ligands to form stable complexes with a wide range of transition metals, which can then catalyze important organic transformations.

This compound can be envisioned as a bidentate N,S-ligand. The pyridine nitrogen and the thioether sulfur can chelate to a metal center, creating a stable five-membered ring. The electronic properties of this ligand, and thus the reactivity of the resulting metal complex, can be finely tuned by its substituents. The electron-withdrawing chloro group on the pyridine ring and the fluoro group on the benzyl (B1604629) ring would modulate the electron density at the metal center, influencing its catalytic activity and selectivity.

Research on related pyridine-thioether ligands has demonstrated their effectiveness in several catalytic processes:

Hydrogenation Reactions: Ruthenium complexes bearing pyridine-2,6-bis(thioether) ligands have shown exceptionally high activity as catalysts for the transfer hydrogenation of ketones, with turnover frequencies reaching up to 87,000 h⁻¹. acs.org

Palladium-Catalyzed Reactions: Chiral pyridine thioethers have been used as ligands in palladium-catalyzed allylic substitution, achieving near-perfect enantioselectivity. acs.org This highlights the potential for developing chiral versions of the target compound for asymmetric catalysis.

Oxidation Reactions: Iron complexes with pyridine-substituted thiosemicarbazone ligands (which also feature an N,S-coordination motif) are effective catalysts for oxidation reactions using hydrogen peroxide. rsc.org

The target compound could therefore serve as a readily synthesizable ligand for developing new catalysts for C-H activation, cross-coupling, hydrogenation, and oxidation reactions. mdpi.com

Table 4: Potential Catalytic Applications of Metal Complexes with this compound

| Potential Metal Center | Catalytic Reaction | Role of the Ligand | Reference for Related Systems |

|---|---|---|---|

| Ruthenium (Ru) | Transfer Hydrogenation | Stabilizes the active metal center; electronic tuning influences rate. | acs.org |

| Palladium (Pd) | Cross-Coupling (e.g., Suzuki, C-H Arylation), Allylic Substitution. | Controls selectivity and catalyst stability; potential for asymmetric versions. | acs.orgmdpi.com |

| Rhodium (Rh) | Hydroformylation, C-H Functionalization. | Modulates reactivity and regioselectivity through steric and electronic effects. | nih.gov |

| Iron (Fe) / Copper (Cu) | Oxidation, Atom Transfer Radical Polymerization (ATRP). | Forms stable redox-active complexes. | rsc.org |

Future Directions in Computational Design and High-Throughput Screening

Advances in computational chemistry and high-throughput screening (HTS) are accelerating the discovery of new molecules with desired properties. This compound is particularly well-suited to benefit from these modern approaches.

Computational Design: Computational modeling, particularly using Density Functional Theory (DFT), can be used to predict the properties and reactivity of the target molecule before it is even synthesized. mdpi.com Researchers can calculate key parameters to guide its application in materials science or as a catalyst ligand. nih.gov This integrated computational and synthetic approach allows for the rational design of molecules with improved properties, such as enhanced binding affinity or catalytic turnover. nih.govrsc.org

High-Throughput Screening (HTS): The presence of the fluorine atom makes this compound an excellent candidate for ¹⁹F NMR-based HTS. researchgate.net This method, often called "Fluorine NMR for Screening," is a powerful tool for identifying "hits" from large compound libraries that bind to a biological target.

Key advantages of using this compound in ¹⁹F NMR-based screening include:

Competition-Based Assays: The molecule can be used as a "spy" molecule in competition binding experiments. acs.org A library of non-fluorinated compounds can be screened, and any compound that displaces the fluorinated spy molecule from the target's binding site will cause a change in the spy's ¹⁹F NMR signal, indicating a hit. eurekaselect.comnih.gov

Speed and Automation: The lack of signal overlap in ¹⁹F NMR allows for the screening of large mixtures of compounds simultaneously and enables automated data analysis. acs.org

Sensitivity: The technique is rapid, requires only a small amount of protein, and can identify even weak-binding fragments, which are valuable starting points for drug discovery. acs.org

The combination of predictive computational design and efficient HTS methodologies provides a powerful workflow for exploring the potential of this compound in medicinal chemistry and beyond.

Table 5: Synergy of Computational and HTS Methods

| Methodology | Objective | Specific Application for Target Compound | Reference |

|---|---|---|---|

| Computational Chemistry (DFT) | Predict molecular properties. | Calculate HOMO/LUMO energies to predict reactivity; model coordination to metal centers for catalysis; predict binding modes to protein targets. | mdpi.comnih.gov |

| Molecular Dynamics (MD) | Simulate dynamic behavior. | Assess the stability of the compound when bound to a protein; study conformational changes in a polymer matrix. | nih.gov |

| ¹⁹F NMR-Based HTS | Identify binding interactions rapidly. | Screen fragment libraries against a target protein using the compound as a reference or "spy" molecule. | researchgate.netacs.org |

| Integrated Design & Screening | Accelerate discovery of lead compounds. | Computationally design a library of derivatives, synthesize the most promising candidates, and screen them using ¹⁹F NMR. | nih.govrsc.org |

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-((3-fluorobenzyl)thio)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-free coupling. For example, pyridine derivatives with thioether groups are often prepared by reacting 4-chloro-2-mercaptopyridine with 3-fluorobenzyl halides under basic conditions (e.g., K₂CO₃/DMF, 60–80°C). Solvent polarity and temperature significantly affect regioselectivity and yield. Evidence from analogous compounds shows that DMF as a solvent improves reaction rates compared to THF, while excess base (e.g., 1.5 eq.) minimizes side reactions like oxidation of the thiol group .

Q. How can researchers confirm the structure of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : The -NMR spectrum should show distinct signals for the 3-fluorobenzyl group (e.g., aromatic protons as a multiplet at δ 7.2–7.4 ppm, methylene protons as a singlet at δ 4.3 ppm). The pyridine ring protons exhibit splitting patterns dependent on substitution (e.g., H-3 and H-5 as doublets near δ 8.1–8.3 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (expected m/z for C₁₂H₁₀ClFNS: 270.02). Fragmentation patterns typically include loss of Cl (35.5 Da) or the benzylthio group .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, the electron-withdrawing chlorine at the 4-position of pyridine directs nucleophilic attack to the 2-position. Computational modeling (DFT calculations) can predict reactive sites, while substituent effects (e.g., fluorine on benzyl) may alter reaction pathways. Optimizing stoichiometry (e.g., 1:1.2 ratio of pyridine thiol to benzyl halide) and using phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve selectivity .

Q. What strategies resolve contradictory data in the biological activity of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) require systematic validation:

- Dose-Response Curves : Confirm IC₅₀ values across multiple assays (e.g., fluorometric vs. colorimetric).

- Metabolic Stability : Assess compound stability in plasma or liver microsomes to rule out false negatives due to rapid degradation.

- Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify unintended interactions. Evidence from related pyridine-thioethers highlights the importance of fluorine substituents in enhancing metabolic stability .

Q. How can computational methods guide the optimization of this compound for target binding?

- Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Focus on key interactions: the thioether sulfur may act as a hydrogen bond acceptor, while the 3-fluorobenzyl group occupies hydrophobic pockets.

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position, Cl replacement) with activity data to design derivatives with improved affinity. For instance, substituting Cl with CF₃ at the 4-position in analogous compounds increased lipophilicity and target engagement .

Methodological Considerations

Q. What precautions are necessary when handling this compound in air-sensitive reactions?

- Methodological Answer :

- Storage : Store under inert gas (Ar/N₂) at 2–8°C to prevent oxidation of the thioether group.

- Reaction Setup : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions). Pre-dry solvents (e.g., molecular sieves for DMF) to avoid hydrolysis .

Q. How to analyze the electronic effects of the 3-fluorobenzyl group on the pyridine ring’s reactivity?

- Methodological Answer :

- Hammett Constants : Use σₚ values (fluorine: σₚ = +0.06) to predict electron-withdrawing/donating effects. The 3-fluoro substituent creates a meta-directing effect, altering electrophilic substitution patterns.

- Cyclic Voltammetry : Measure redox potentials to quantify the electron-deficient nature of the pyridine ring. Fluorine’s inductive effect lowers the LUMO energy, enhancing reactivity toward nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.